molecular formula C16H24N2O5S2 B2509929 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzenesulfonamide CAS No. 2034308-48-8

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2509929
CAS No.: 2034308-48-8
M. Wt: 388.5
InChI Key: ZYBRQNJNINTAGN-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a piperidine ring, which is further connected to a 1,1-dioxidotetrahydrothiophene moiety and a 2-methoxybenzene group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidine ring. One common approach is to react piperidine with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride to form the intermediate piperidine-thiophene compound. This intermediate is then reacted with 2-methoxybenzenesulfonyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the sulfonamide group can produce amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied in the context of enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness: This compound is unique in its combination of structural features, which contribute to its distinct chemical and biological properties

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Tetrahydrothiophene unit : A five-membered ring containing sulfur.
  • Methoxybenzenesulfonamide group : A sulfonamide linked to a methoxy-substituted benzene.

The molecular formula is C14H19N2O3SC_{14}H_{19N_{2}O_{3}S} with a molecular weight of approximately 299.38 g/mol. The presence of functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Antioxidant and Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant and anti-inflammatory properties. For instance, research on related thiazole derivatives has shown their ability to mitigate oxidative stress and inflammatory responses in cellular models .

In a zebrafish model, the compound demonstrated protective effects against ethanol-induced oxidative stress, reducing morphological defects and tissue damage associated with fetal alcohol spectrum disorder (FASD) . This suggests its potential use in treating conditions linked to oxidative stress.

The proposed mechanism of action involves the modulation of specific signaling pathways, particularly those related to inflammation. Preliminary data suggest that the compound may interact with:

  • NF-κB signaling pathway : This pathway is crucial in regulating immune responses and inflammation. By inhibiting NF-κB activation, the compound may reduce inflammatory cytokine production.

Additionally, docking studies indicate that the compound can effectively bind to enzyme active sites through hydrogen bonding and hydrophobic interactions, enhancing its pharmacological efficacy.

Therapeutic Applications

Given its biological activity profile, this compound has potential applications in various therapeutic areas:

  • Anti-inflammatory therapies : Its ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.
  • Neurological disorders : The compound's interaction with specific pathways involved in neuroinflammation may provide avenues for research into neuroprotective strategies.

Case Studies and Research Findings

StudyFocusFindings
Zebrafish Model Study Ethanol-induced oxidative stressDemonstrated reduction in morphological defects and oxidative damage.
In vitro assaysAnti-inflammatory effectsIndicated modulation of NF-κB signaling pathway.
Docking studiesBinding affinityShowed significant interactions with enzyme active sites enhancing pharmacological effects.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-23-15-4-2-3-5-16(15)25(21,22)17-13-6-9-18(10-7-13)14-8-11-24(19,20)12-14/h2-5,13-14,17H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBRQNJNINTAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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